3-(4-Methoxy-3-(piperidin-1-ylsulfonyl)phenyl)propanoic acid

Description

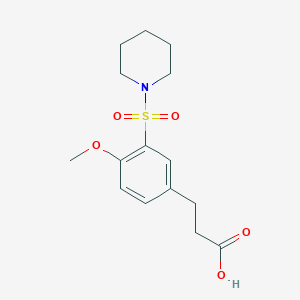

3-(4-Methoxy-3-(piperidin-1-ylsulfonyl)phenyl)propanoic acid is a synthetic propanoic acid derivative featuring a phenyl ring substituted with a methoxy group at position 4 and a piperidin-1-ylsulfonyl group at position 3. This compound belongs to a broader class of arylpropanoic acids, which are explored for therapeutic applications due to their structural versatility and capacity to interact with biological targets such as enzymes or receptors .

Properties

Molecular Formula |

C15H21NO5S |

|---|---|

Molecular Weight |

327.4 g/mol |

IUPAC Name |

3-(4-methoxy-3-piperidin-1-ylsulfonylphenyl)propanoic acid |

InChI |

InChI=1S/C15H21NO5S/c1-21-13-7-5-12(6-8-15(17)18)11-14(13)22(19,20)16-9-3-2-4-10-16/h5,7,11H,2-4,6,8-10H2,1H3,(H,17,18) |

InChI Key |

KLENZCXJANPISE-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)CCC(=O)O)S(=O)(=O)N2CCCCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxy-3-(piperidin-1-ylsulfonyl)phenyl)propanoic acid typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Phenyl Ring Substituents: The phenyl ring is first substituted with a methoxy group and a piperidinylsulfonyl group. This can be achieved through electrophilic aromatic substitution reactions.

Attachment of the Propanoic Acid Moiety: The propanoic acid group is then introduced through a Friedel-Crafts acylation reaction, where the phenyl ring reacts with a propanoic acid derivative in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxy-3-(piperidin-1-ylsulfonyl)phenyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The sulfonyl group can be reduced to a sulfide.

Substitution: The piperidinyl group can be substituted with other amines or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Formation of 3-(4-Hydroxy-3-(piperidin-1-ylsulfonyl)phenyl)propanoic acid.

Reduction: Formation of 3-(4-Methoxy-3-(piperidin-1-ylthio)phenyl)propanoic acid.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Methoxy-3-(piperidin-1-ylsulfonyl)phenyl)propanoic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(4-Methoxy-3-(piperidin-1-ylsulfonyl)phenyl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of biochemical pathways. The piperidinylsulfonyl group is particularly important for its binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Substituent Comparison of Propanoic Acid Derivatives

Key Observations :

- Lipophilicity : Alkyl-substituted analogues (e.g., isobutyl in MM0002.28) exhibit higher logP values compared to the target compound’s sulfonamide group, which enhances polarity .

- Solubility : Sulfate esters (e.g., HMDB0131144) are highly water-soluble due to ionization, whereas sulfonamides in the target compound offer a balance between solubility and membrane permeability .

- Metabolic Stability : Sulfonamides resist enzymatic hydrolysis (e.g., sulfatases), unlike sulfate esters, which are rapidly cleaved in vivo .

Heterocyclic Moieties and Pharmacological Relevance

Table 2: Heterocycle Comparison

Key Observations :

- Piperidine vs. Piperazine : Piperazine’s higher basicity may improve CNS targeting, while the sulfonamide in the target compound reduces basicity, favoring peripheral action .

- Therapeutic Potential: Piperidine sulfonamides are common in protease inhibitors, suggesting the target compound could be optimized for similar applications.

Regulatory and Purity Considerations

Reference standards () emphasize stringent control of impurities in propanoic acid derivatives.

Biological Activity

The compound 3-(4-Methoxy-3-(piperidin-1-ylsulfonyl)phenyl)propanoic acid has garnered attention in recent years due to its potential biological activities, particularly in medicinal chemistry. This article delves into its synthesis, biological mechanisms, and various studies that highlight its pharmacological properties.

Chemical Structure and Synthesis

The molecular formula of this compound is . The synthesis typically involves several key steps:

- Formation of the Methoxyphenyl Intermediate : This step includes the introduction of the methoxy group onto the phenyl ring.

- Sulfonylation : The piperidin-1-ylsulfonyl group is introduced through a sulfonyl chloride derivative.

- Formation of Propanoic Acid Moiety : The final step involves condensation with an appropriate propanoic acid precursor to complete the structure.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The methoxy group and the piperidin-1-ylsulfonyl group are critical for binding to enzymes or receptors, which may lead to modulation of their activity. The propanoic acid moiety also plays a role in these interactions, enhancing the compound's overall efficacy.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Enzyme Inhibition : Studies have shown that this compound can inhibit specific enzymes, which may be beneficial in treating various diseases.

- Antimicrobial Properties : Preliminary data suggest potential antimicrobial activity against certain bacterial strains, making it a candidate for further exploration in antibiotic development.

Table 1: Summary of Biological Activities

Case Studies and Research Findings

Several studies have explored the pharmacological implications of this compound:

- Choline Transporter Inhibition : A study identified this compound as a potent and selective inhibitor of CHT, which is crucial for neurotransmitter regulation. This finding suggests potential applications in neurodegenerative diseases where choline metabolism is disrupted .

- Antimicrobial Activity : Another study reported that derivatives of similar compounds exhibited notable antibacterial effects against Staphylococcus aureus and Enterococcus faecalis, indicating that structural modifications could enhance activity against resistant strains .

- Cytotoxic Effects : Research on related compounds has demonstrated cytotoxic effects on breast cancer cell lines, particularly MDA-MB-231, suggesting that this class of compounds could be further investigated for anticancer therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.